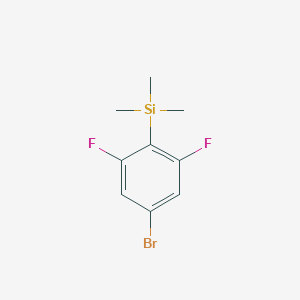

(4-Bromo-2,6-difluorophenyl)trimethylsilane

説明

Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-2,6-difluorophenyl)trimethylsilane” are not fully detailed in the search results. It has a molecular weight of 265.17 g/mol.科学的研究の応用

Buttressing Effects on Proton Mobility : Research demonstrates that compounds similar to (4-Bromo-2,6-difluorophenyl)trimethylsilane, like (2,6-difluorophenyl)trimethylsilane, undergo metalation influenced by steric pressure from fluorine atoms and the trialkylsilyl group. This affects proton mobility in aromatic compounds, important in understanding reaction mechanisms and designing new reactions (Heiss, Leroux, & Schlosser, 2005).

Interference in Deprotonation of Fluoroarenes : The presence of a bulky trimethylsilane group, as in (4-Bromo-2,6-difluorophenyl)trimethylsilane, can impede the deprotonation process in fluoroarenes and chloroarenes. This reveals the steric hindrance effects of the trimethylsilane group and provides insights for synthesizing more complex molecules (Heiss, Marzi, Mongin, & Schlosser, 2007).

Electrophilic Ipso Substitution : The compound and its variants are used in bromodesilylation reactions to produce bromodifluorobenzenes. This illustrates its utility in electrophilic substitutions, crucial for constructing complex molecular architectures (Coe, Stuart, & Moody, 1998).

Organosilicon Building Blocks for Synthesis : Derivatives of (4-Bromo-2,6-difluorophenyl)trimethylsilane serve as building blocks in synthesis, representing versatile compounds with functional groups that can be cleaved under mild conditions. They are essential for developing new materials and chemicals (Geyer et al., 2015).

Dielectric Film Deposition : In material science, similar compounds like trimethylsilane are used to deposit dielectric thin films in standard PECVD systems. This has implications for developing advanced electronic devices and circuits (Loboda, 1999).

Nucleophilic Difluoromethylation : Compounds like (bromodifluoromethyl)trimethylsilane are used in nucleophilic difluoromethylation of ketones and nitroalkenes, showcasing the potential of similar compounds in complex chemical synthesis (Trifonov et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(4-bromo-2,6-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLAJTVMTCLPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2,6-difluorophenyl)trimethylsilane | |

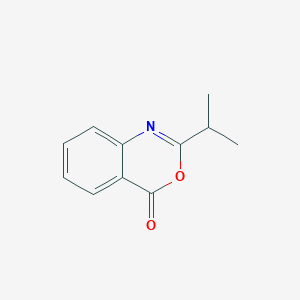

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)